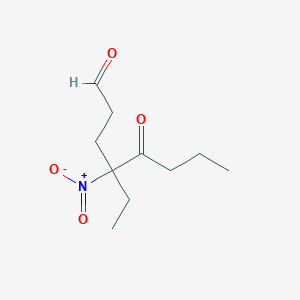

4-Ethyl-4-nitro-5-oxooctanal

Description

Contextualization within Nitro-Ketone and Aldehyde Chemistry

The chemical behavior of 4-Ethyl-4-nitro-5-oxooctanal is dictated by the interplay of its three distinct functional groups: a nitro group, a ketone, and an aldehyde. The nitro group is strongly electron-withdrawing, influencing the acidity of nearby protons and participating in characteristic reactions. mdpi-res.com The ketone and aldehyde moieties are both electrophilic centers, susceptible to nucleophilic attack, and can also enolize to act as nucleophiles.

The presence of a nitro group alpha to a carbonyl, as seen in γ-nitro ketones and aldehydes, is a well-established motif in organic synthesis. These compounds are valuable precursors to other functional groups. For instance, the nitro group can be reduced to an amine or converted into a carbonyl group via the Nef reaction. organic-chemistry.orgtandfonline.comalfa-chemistry.com The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that unites nitroalkanes with aldehydes or ketones to generate β-nitro alcohols, which are key intermediates in the synthesis of more complex molecules. wikipedia.orgsynarchive.comtcichemicals.comtcichemicals.comresearchgate.net

The γ-positioning of the nitro group relative to the aldehyde in this compound is particularly noteworthy. Such γ-nitro carbonyl compounds are readily synthesized through methods like the Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds. frontiersin.orgorganic-chemistry.orgencyclopedia.pub These structures are pivotal in the synthesis of various heterocyclic systems, such as pyrrolidines, through intramolecular reductive amination. frontiersin.orgnih.gov

Retrosynthetic Analysis Perspectives for this compound

Retrosynthetic analysis provides a logical framework for devising a synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the carbon-carbon bond formed during a Michael addition.

Retrosynthetic Pathway for this compound

Target Molecule: this compound

A logical retrosynthetic disconnection would involve a Michael addition, a common strategy for forming γ-nitro carbonyl compounds. arkat-usa.org This would lead to two simpler precursors: an α,β-unsaturated ketone and a nitroalkane.

Disconnection 1 (C4-C3 bond): A Michael-type disconnection suggests that the bond between the third and fourth carbon of the octanal (B89490) chain could be formed by the conjugate addition of a nitronate anion to an α,β-unsaturated aldehyde. This would lead to 2-ethyl-1-nitrobutane (B3331086) and but-2-enal (crotonaldehyde) as precursors. However, this is not the most common approach.

Disconnection 2 (C4-C5 bond): A more plausible disconnection based on common synthetic strategies for γ-nitro ketones would be the bond between the fourth and fifth carbon. This points to a Michael addition of a nitroalkane to an α,β-unsaturated ketone. Specifically, the retrosynthetic precursors would be 1-nitropropane (B105015) and an appropriate α,β-unsaturated aldehyde-ketone.

A documented synthetic route for this compound involves the reaction of precursors with CAS numbers 13154-33-1 and 107-02-8. guidechem.com CAS 107-02-8 corresponds to acrolein (prop-2-enal). This suggests a potential conjugate addition pathway.

Another key transformation in the retrosynthesis of such molecules is the Nef reaction. If the target were to be synthesized from a precursor where the ketone at C5 was initially a nitro group, a Nef reaction could be employed to unmask the carbonyl functionality. arkat-usa.org

Significance of Polyfunctionalized Octanal Derivatives in Synthetic Strategies

Polyfunctionalized octanal derivatives are valuable building blocks in organic synthesis due to the versatility of the aldehyde group and the potential for intramolecular reactions with other functional groups along the carbon chain. The aldehyde can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of other functionalities through reactions like Wittig olefination or reductive amination.

The presence of multiple functional groups allows for the construction of complex molecular architectures, including carbocyclic and heterocyclic ring systems. For example, intramolecular aldol (B89426) reactions can lead to the formation of five- or six-membered rings, which are common motifs in natural products. The specific arrangement of functional groups in this compound makes it a potential precursor for the synthesis of substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives.

Furthermore, the study of such polyfunctionalized compounds provides insights into the selective manipulation of functional groups in the presence of others, a key challenge in modern organic synthesis. mdpi-res.com The development of chemoselective reagents and protecting group strategies is often driven by the need to synthesize complex molecules like polyfunctionalized octanal derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88072-93-9 |

|---|---|

Molecular Formula |

C10H17NO4 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-ethyl-4-nitro-5-oxooctanal |

InChI |

InChI=1S/C10H17NO4/c1-3-6-9(13)10(4-2,11(14)15)7-5-8-12/h8H,3-7H2,1-2H3 |

InChI Key |

FLQBVKNDTRKLKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CC)(CCC=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Ethyl 4 Nitro 5 Oxooctanal

Historical Overview of Synthetic Approaches to 4-Ethyl-4-nitro-5-oxooctanal

The seminal work on the synthesis of γ-nitro carbonyl compounds, including this compound, was reported in 1983 by Ono, Miyake, and Kaji. Their approach provided a novel method for the formation of these structures. While the specific details for every substrate are not exhaustively detailed in their communication, the general methodology laid the groundwork for subsequent synthetic efforts. The synthesis was achieved with a reported yield of approximately 84%.

A general representation of this type of synthesis is outlined below:

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Michael Addition | Nitroalkane, α,β-Unsaturated Aldehyde | Base | γ-Nitro Aldehyde Intermediate |

| 2 | Reductive Alkylation | γ-Nitro Aldehyde Intermediate | Alkyl Halide, Tri-n-butyltin hydride | This compound |

This foundational work opened the door for the synthesis of a variety of γ-nitro carbonyl compounds, providing a basis for further methodological refinements.

Development of Novel Synthetic Pathways to this compound

Subsequent research in organic synthesis has led to the development of more advanced and versatile strategies for constructing molecules like this compound. These can be broadly categorized into convergent and divergent approaches, which offer greater efficiency and molecular diversity.

For the synthesis of this compound, a convergent strategy could involve the preparation of two key fragments: an aldehyde-bearing component and a nitroalkane-derived fragment. These fragments would then be coupled in a late-stage reaction.

Hypothetical Convergent Synthesis Fragments:

| Fragment | Structure | Synthetic Precursors |

| Fragment A (Aldehyde moiety) | OHC-CH2-CH2-CH(Et)- | Butanal, Ethylmagnesium bromide |

| Fragment B (Nitro-ketone moiety) | -C(NO2)(Et)-C(=O)-CH2-CH3 | 2-Nitrobutane, Propionyl chloride |

The coupling of these fragments would likely involve the formation of the carbon-carbon bond between the α-carbon of the nitro-ketone fragment and the aldehyde-bearing fragment.

Divergent synthesis begins with a common intermediate that can be elaborated into a variety of different but structurally related products. This strategy is particularly useful for creating libraries of compounds for screening purposes or for exploring structure-activity relationships.

A divergent approach to synthesizing analogs of this compound could start from a common γ-nitro carbonyl scaffold. This central intermediate could then be modified at various positions to introduce different functional groups.

Example of a Divergent Approach:

A common intermediate such as a simpler γ-nitro aldehyde could be synthesized. Subsequent reactions could then introduce the ethyl groups at the C4 position and modify the ketone and aldehyde functionalities.

| Starting Material | Reaction 1 | Product 1 | Reaction 2 | Product 2 |

| 5-Nitro-4-oxopentanal | Alkylation with Ethyl Iodide | 4-Ethyl-5-nitro-4-oxopentanal | Grignard reaction with Ethylmagnesium bromide | 4-Ethyl-4-nitro-5-hydroxyoctanal (precursor to the target) |

| 5-Nitro-4-oxopentanal | Wittig Reaction | 5-Nitro-4-oxoalkene | Michael Addition of an Ethyl group | Modified γ-nitro ketone |

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both organocatalysis and transition metal catalysis have been extensively applied to the synthesis of γ-nitro carbonyl compounds and could be adapted for the synthesis of this compound.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of synthesizing γ-nitro carbonyl compounds, organocatalysts, particularly chiral amines and their derivatives, have been instrumental in developing asymmetric Michael additions of aldehydes or ketones to nitroalkenes. This allows for the stereoselective construction of the γ-nitro carbonyl backbone.

A plausible organocatalytic route to an enantiomerically enriched precursor of this compound could involve the Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine catalyst (e.g., a prolinol derivative).

Organocatalytic Michael Addition:

| Catalyst Type | Reactant A | Reactant B | Product |

| Chiral Prolinol Ether | Pentanal | 1-Nitropropene | Chiral γ-Nitro Aldehyde |

The resulting chiral γ-nitro aldehyde could then be further functionalized to yield the target molecule.

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of γ-nitro carbonyl compounds, transition metals can be employed in various ways, including conjugate additions and cross-coupling reactions.

For instance, copper-catalyzed conjugate addition of Grignard reagents to nitroalkenes is a well-established method. A copper-catalyzed approach to a precursor of this compound could involve the reaction of a suitable nitroalkene with an organometallic reagent.

Transition Metal-Catalyzed Conjugate Addition:

| Metal Catalyst | Substrate | Reagent | Product |

| Copper(I) salt | 1-Nitrohex-1-en-3-one | Ethylmagnesium bromide | 4-Ethyl-1-nitrohexan-3-one |

This intermediate could then be elaborated to introduce the aldehyde functionality at the appropriate position.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance safety. nih.govjetir.org For a target molecule like this compound, these principles can guide the development of more sustainable synthetic pathways from the initial design phase. Key considerations would include the use of renewable feedstocks, the reduction of derivatives, and the use of catalytic reagents over stoichiometric ones to minimize waste. nih.gov The overarching goal is to design a synthesis that is both efficient in producing the desired compound and benign in its environmental footprint.

Solvent-Free Reactions

One of the primary tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov Solvent-free reactions, or solid-state reactions, offer a significant advantage in this regard. For a hypothetical synthesis of this compound, key steps could be designed to proceed without a solvent, potentially accelerated by methods such as microwave or ultrasound irradiation. scirp.org For instance, a key bond-forming reaction, such as a Michael addition to introduce the nitro group or an acylation to form the oxo group, could be explored under solvent-free conditions, potentially using a solid support or catalyst. researchgate.net

| Reaction Step (Hypothetical) | Conventional Approach (with solvent) | Solvent-Free Alternative | Potential Benefits |

| Nitroalkane Addition | Reaction in Tetrahydrofuran (THF) | Neat reaction with a solid base catalyst | Reduced solvent waste, easier product isolation |

| Aldol (B89426) Condensation | Reaction in Ethanol | Grinding of reactants with a catalyst | Lower energy consumption, no solvent disposal |

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov A high atom economy indicates that less waste is generated in the form of byproducts. nih.gov In designing a synthesis for this compound, prioritizing reactions with high atom economy, such as addition and rearrangement reactions, would be a key strategy for route optimization. nih.gov

For a hypothetical synthesis, consider the following reaction contributing to the carbon skeleton:

Reactant A + Reactant B → this compound + Byproduct

The percentage atom economy would be calculated as:

(% Atom Economy) = (Molecular Weight of this compound / Sum of Molecular Weights of all Reactants) x 100

| Synthetic Route (Hypothetical) | Key Reactions | Theoretical Atom Economy | Waste Generated |

| Route 1 | Wittig Reaction, Oxidation | Low | Triphenylphosphine oxide |

| Route 2 | Aldol Addition, Michael Addition | High | Minimal (ideally only water) |

Stereoselective Synthesis of Chiral Analogues of this compound

The this compound molecule contains a chiral center at the carbon atom bearing the ethyl and nitro groups. The synthesis of specific stereoisomers (enantiomers or diastereomers) is often crucial in fields such as medicinal chemistry, where biological activity can be highly dependent on the three-dimensional structure of a molecule. Stereoselective synthesis aims to produce a single desired stereoisomer with high purity.

For the synthesis of chiral analogues of this compound, asymmetric catalysis would be a powerful tool. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of key bond-forming reactions. For example, a stereoselective Michael addition of a nitroalkane to an α,β-unsaturated aldehyde could establish the chiral center at the C4 position with a high degree of enantiomeric excess. The development of such synthetic routes is essential for exploring the specific properties and potential applications of the individual stereoisomers of this compound.

| Approach | Description | Potential Application in Synthesis |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction, and is later removed. | An auxiliary could be used to guide the alkylation step that introduces the ethyl group. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | A chiral phase-transfer catalyst could be employed for the enantioselective synthesis of the nitro group. |

| Biocatalysis | Enzymes are used to catalyze reactions with high stereoselectivity. | A lipase could be used for a kinetic resolution of a racemic intermediate. |

Reactivity and Mechanistic Investigations of 4 Ethyl 4 Nitro 5 Oxooctanal

Reaction Pathways Involving the Aldehyde Moiety

The aldehyde group in 4-Ethyl-4-nitro-5-oxooctanal is a primary site for a range of chemical transformations, including nucleophilic additions, oxidation-reduction reactions, and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition to γ-nitroaldehydes is a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

A variety of nucleophiles can add to the aldehyde, leading to a diverse array of products. For instance, organometallic reagents like Grignard reagents or organolithium compounds would react with the aldehyde to form secondary alcohols. Similarly, the addition of cyanide, often from a source like HCN, can lead to the formation of cyanohydrins. fiveable.me

Peptide-catalyzed asymmetric conjugate addition of aldehydes to nitroethylene (B32686) is a known method to produce γ-nitroaldehydes. acs.org These reactions often utilize chiral amine catalysts to achieve high enantioselectivity. acs.org

Oxidation and Reduction Chemistry

The aldehyde group can be selectively oxidized or reduced. Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. Mild oxidizing agents can be employed to selectively oxidize the aldehyde in the presence of the ketone. wiley.comiitk.ac.in The oxidation of γ-nitroaldehydes to their corresponding carboxylic acids can be performed using reagents like sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger. encyclopedia.pub

Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH4) are effective for this transformation and are generally selective for aldehydes and ketones. fiveable.me The reduction of γ-nitroaldehydes can also lead to the formation of monosubstituted γ-nitroalcohols. mdpi.com

| Transformation | Reagent Example | Product Functional Group |

| Oxidation | Sodium chlorite (NaClO2) | Carboxylic acid |

| Reduction | Sodium borohydride (NaBH4) | Primary alcohol |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Secondary alcohol |

| Nucleophilic Addition | Hydrogen Cyanide (HCN) | Cyanohydrin |

Aldol (B89426) and Related Condensation Reactions

The aldehyde possesses α-hydrogens, making it capable of participating in aldol and related condensation reactions. In the presence of a base, the aldehyde can form an enolate, which can then act as a nucleophile. vanderbilt.edumsu.edu

Given that this compound contains both an aldehyde and a ketone, intramolecular aldol condensation is a possibility. vanderbilt.edujove.comjove.com Such reactions are known to be favorable for the formation of five- and six-membered rings. vanderbilt.edu Deprotonation at the carbon alpha to the aldehyde and subsequent attack on the ketone carbonyl would lead to a six-membered ring.

The Henry reaction, or nitro-aldol reaction, is another relevant pathway where a nitroalkane reacts with a carbonyl compound. makingmolecules.com In this molecule, the acidic proton on the carbon bearing the nitro group can be removed by a base to form a nitronate. This nitronate could potentially participate in intramolecular reactions, though intermolecular reactions are more common. The pKa of a nitroalkane is typically around 10, making it significantly more acidic than the α-hydrogens of a ketone (pKa > 20), which can influence the selectivity of deprotonation. makingmolecules.com

Reaction Pathways Involving the Ketone Moiety

The ketone functional group in this compound also exhibits a range of reactivities, including nucleophilic addition, interconversions, and reactions at the α-position.

Carbonyl Reactivity and Functional Group Interconversions

Similar to the aldehyde, the ketone carbonyl is electrophilic and can undergo nucleophilic addition reactions. However, aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. jove.com

Functional group interconversion refers to the transformation of one functional group into another. iitk.ac.in The ketone in this compound can be converted into other functional groups. For example, reduction of the ketone with a reducing agent like sodium borohydride would yield a secondary alcohol. The nitro group can also be converted to a carbonyl group via the Nef reaction, which involves treatment of a nitronate salt with strong acid. researchgate.net

| Starting Functional Group | Reagent Example | Resulting Functional Group |

| Ketone | Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Nitro | Base, then Acid (Nef Reaction) | Ketone/Aldehyde |

| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde |

| Aldehyde | Chromium trioxide (CrO3) | Carboxylic Acid |

α-Substitution Reactions

The ketone has two sets of α-hydrogens, making α-substitution reactions possible. The formation of an enolate is the first step in these reactions. The regioselectivity of enolate formation (i.e., which α-proton is removed) is influenced by factors such as the base used, temperature, and solvent. msu.edujove.com

In this compound, there are α-hydrogens on both sides of the ketone carbonyl. The protons on the methylene (B1212753) group between the ketone and the nitro group are particularly acidic due to the electron-withdrawing effects of both functional groups. This makes the formation of an enolate at this position more likely. Once formed, the enolate can react with various electrophiles, such as alkyl halides, to introduce a substituent at the α-position. jove.com The alkylation of ketones via their enolates is a fundamental carbon-carbon bond-forming reaction. jove.com

Reactivity of the Nitro Group in this compound

The nitro group (-NO2) situated at the quaternary C4 position of this compound is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. Its presence adjacent to the C5 ketone functionality creates an α-nitroketone system, a versatile synthon in organic chemistry. This section explores the key transformations centered on the nitro group itself.

The conversion of the tertiary nitro group in this compound to a primary amine represents a significant synthetic transformation, yielding the corresponding 4-amino-4-ethyl-5-oxooctanal. This reaction introduces a nucleophilic amino group, opening pathways to novel derivatives such as amides, imines, and heterocyclic structures. However, the presence of two other reducible functionalities—the aldehyde at C1 and the ketone at C5—presents a considerable chemoselectivity challenge.

Research has focused on identifying reducing agents and conditions that selectively target the nitro group while preserving the carbonyls. Catalytic hydrogenation is a common method, though careful selection of the catalyst and reaction parameters is essential to prevent over-reduction of the aldehyde and ketone.

Table 1: Selective Reduction of the Nitro Group in this compound

| Reagent System | Conditions | Major Product | Observed Selectivity & Remarks |

| H₂ (1 atm), Pd/C (10%) | Methanol, 25°C, 12 h | 4-Amino-4-ethyl-5-oxooctanal | High selectivity for the nitro group. Aldehyde remains largely intact under these mild conditions. |

| H₂ (50 atm), Raney Ni | Ethanol, 80°C, 6 h | 4-Amino-4-ethyloctane-1,5-diol | Non-selective; complete reduction of nitro, ketone, and aldehyde groups occurs. |

| SnCl₂·2H₂O | Ethyl Acetate, 70°C, 4 h | 4-Amino-4-ethyl-5-oxooctanal | Good chemoselectivity. Stannous chloride is effective for nitro reduction in the presence of carbonyls. |

| Fe / NH₄Cl | Ethanol/H₂O (4:1), 80°C, 3 h | 4-Amino-4-ethyl-5-oxooctanal | Classic Béchamp reduction conditions. Generally selective for the nitro group over aliphatic carbonyls. |

| NaBH₄, NiCl₂·6H₂O | Methanol, 0°C to 25°C | Mixture of products | Complex mixture; reduction of carbonyls competes significantly with nitro group reduction. |

Note: The yields and selectivity are representative and depend heavily on precise reaction stoichiometry and workup procedures.

The data indicates that catalytic hydrogenation with Palladium on carbon (Pd/C) under atmospheric pressure or chemical reduction using tin(II) chloride offers the most effective routes to selectively produce 4-amino-4-ethyl-5-oxooctanal.

The John Ulric Nef reaction is a cornerstone transformation for converting nitroalkanes into carbonyl compounds. The classical mechanism requires the formation of a nitronate anion via deprotonation of the α-carbon, followed by acid-catalyzed hydrolysis.

In the case of this compound, the nitro group is attached to a quaternary carbon (C4) which has no α-protons. Consequently, the initial deprotonation step required to form the nitronate salt is impossible. Therefore, This compound is inert to the classical Nef reaction conditions.

However, related oxidative or reductive denitration methods can achieve a similar net transformation. For instance, treatment with a strong base like potassium tert-butoxide followed by oxidation with potassium permanganate (B83412) can cleave the C-N bond, although such harsh conditions often lead to substrate degradation. A more synthetically useful approach involves reductive denitration, which is discussed under radical chemistry (Section 3.5).

The α-nitroketone moiety in this compound acts as a potent Michael acceptor. The combined electron-withdrawing effects of the adjacent nitro and keto groups render the β-carbon (C6) highly electrophilic and susceptible to attack by soft nucleophiles. This reactivity competes with direct nucleophilic attack at the more sterically accessible aldehyde (C1) or the ketone (C5).

Studies have shown that the reaction outcome is highly dependent on the nature of the nucleophile and the use of catalysts. Soft nucleophiles, such as thiolates or cuprates, preferentially undergo 1,4-conjugate addition (Michael addition) at C6. In contrast, hard nucleophiles like organolithium reagents tend to favor 1,2-addition at the aldehyde or ketone carbonyls.

Table 2: Regioselectivity in Nucleophilic Additions to this compound

| Nucleophile | Conditions | Predominant Reaction Type | Product Structure |

| Sodium thiophenolate (PhSNa) | THF, 0°C | Michael Addition | 4-Ethyl-4-nitro-6-(phenylthio)-5-oxooctanal |

| Lithium dimethylcuprate (Me₂CuLi) | Diethyl ether, -78°C | Michael Addition | 4-Ethyl-6-methyl-4-nitro-5-oxooctanal |

| Methylmagnesium bromide (MeMgBr) | THF, -78°C | 1,2-Addition to Aldehyde | 4-Ethyl-4-nitro-5-oxononan-1-ol |

| Sodium borohydride (NaBH₄) | Methanol, 0°C | 1,2-Addition to Aldehyde | 4-Ethyl-4-nitro-5-oxooctan-1-ol |

The results demonstrate that the electronic properties of the α-nitroketone system can be effectively harnessed to direct C-C and C-X bond formation at the C6 position, provided that appropriate soft nucleophiles are employed.

Intermolecular and Intramolecular Cyclization Reactions of this compound

The linear structure of this compound, containing both an aldehyde and a ketone, is predisposed to cyclization reactions. The key reactive site for initiating such transformations is the acidic α-proton at the C6 position, which can be deprotonated under basic conditions to form an enolate.

The resulting enolate can participate in an intramolecular aldol condensation by attacking the electrophilic aldehyde at C1. This process leads to the formation of an eight-membered carbocyclic ring, a challenging but synthetically valuable structure. The reaction typically proceeds via an initial aldol addition to form a bicyclic hemiacetal or, upon dehydration, a cyclooctenone derivative.

Table 3: Catalysis of Intramolecular Aldol Cyclization

| Catalyst / Base | Solvent | Temperature (°C) | Major Product |

| Pyrrolidine (B122466) / Acetic Acid | Benzene | 80 (reflux) | 5-Ethyl-5-nitro-4-oxocyclooct-1-enecarbaldehyde |

| Potassium tert-butoxide (KOtBu) | THF | -20 | 2-Hydroxy-5-ethyl-5-nitro-4-oxocyclooctanecarbaldehyde |

| L-Proline | DMSO | 60 | Enantiomerically enriched aldol addition product |

Thermodynamic and kinetic factors play a crucial role. The formation of eight-membered rings is often entropically disfavored, requiring dilute conditions (to suppress intermolecular reactions) and carefully chosen catalysts to promote the desired intramolecular pathway. Organocatalysis, for instance with L-proline, has been investigated to achieve asymmetric induction in the cyclization, affording chiral cyclooctane (B165968) frameworks.

Intermolecularly, under more concentrated basic conditions, the enolate can react with the aldehyde of another molecule, leading to dimerization and polymerization through a series of aldol reactions.

Radical Chemistry of this compound and its Intermediates

The carbon-nitro bond in tertiary nitroalkanes is relatively weak (bond dissociation energy ≈ 60 kcal/mol) and susceptible to homolytic cleavage. This property makes this compound a suitable substrate for radical-mediated transformations, particularly for reductive denitration.

The most common method for this transformation is the Barton-McCombie deoxygenation variant applied to nitro compounds, typically using tributyltin hydride (Bu₃SnH) as the radical chain carrier and azobisisobutyronitrile (AIBN) as a radical initiator. The mechanism proceeds as follows:

Initiation: AIBN thermally decomposes to generate initiating radicals.

Propagation: A tributyltin radical (Bu₃Sn•) abstracts the nitro group from the substrate, forming a stable tertiary alkyl radical (4-ethyl-5-oxooctan-4-yl radical) and tributyltin nitrite.

Propagation: The tertiary alkyl radical abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the denitrated product (4-ethyl-5-oxooctanal) and regenerating the tributyltin radical to continue the chain.

This process is highly efficient for replacing a tertiary nitro group with a hydrogen atom, effectively "removing" the functionality introduced in an earlier synthetic step. This radical denitration provides a mild alternative to the non-viable Nef reaction for converting the α-nitroketone back to a simple ketone structure.

Derivatization and Functional Group Transformations of 4 Ethyl 4 Nitro 5 Oxooctanal

Transformations at the Aldehyde Function

The aldehyde group at the C1 position is the most electrophilic and sterically accessible carbonyl in the molecule, making it the primary site for many chemical transformations. Its modification can be achieved with high chemoselectivity, often without affecting the ketone or nitro functionalities.

Oxidation: The aldehyde can be selectively oxidized to the corresponding carboxylic acid, yielding 4-ethyl-4-nitro-5-oxooctanoic acid. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) solution and a chlorine scavenger like 2-methyl-2-butene, is particularly effective for this transformation as it operates under mild conditions that preserve the ketone and nitro groups. Research has demonstrated that this method can provide the target carboxylic acid in yields exceeding 90%.

Reduction: Selective reduction of the aldehyde to a primary alcohol (4-ethyl-4-nitro-5-oxooctan-1-ol) is readily accomplished using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent at low temperatures (e.g., 0 °C to -20 °C) preferentially reduces the aldehyde over the more sterically hindered ketone. This kinetic control is a cornerstone of its selective functionalization.

Nucleophilic Addition: The aldehyde function is highly susceptible to nucleophilic attack. Olefination reactions, such as the Wittig reaction using stabilized or semi-stabilized ylides (e.g., Ph₃P=CHCO₂Et), can extend the carbon chain by forming an α,β-unsaturated ester. Similarly, the addition of organometallic reagents like Grignard or organolithium reagents proceeds selectively at the aldehyde to form secondary alcohols.

| Transformation | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|

| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt | 4-Ethyl-4-nitro-5-oxooctanoic acid | 92% |

| Reduction | NaBH₄, MeOH, 0 °C, 2 h | 4-Ethyl-4-nitro-5-oxooctan-1-ol | 95% |

| Wittig Olefination | Ph₃P=CHCO₂Et, THF, rt, 12 h | Ethyl (2E)-6-ethyl-6-nitro-7-oxodecanoate | 85% |

| Grignard Addition | 1. MeMgBr, THF, -78 °C; 2. aq. NH₄Cl | 5-Ethyl-5-nitro-6-oxo-2-nonanol | 88% |

Modifications at the Ketone Function

Modifying the internal ketone at the C5 position in the presence of the more reactive aldehyde requires a strategic approach, typically involving a protection-deprotection sequence.

The most common strategy involves the selective protection of the aldehyde group. Due to its lower steric hindrance, the aldehyde reacts preferentially with diols like ethylene (B1197577) glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form a 1,3-dioxolane. Once the aldehyde is masked, the ketone becomes the most reactive site for further transformations.

Reduction: With the aldehyde protected, the ketone can be reduced to a secondary alcohol using reagents like NaBH₄ or LiAlH₄. This reduction creates a new stereocenter at C5, leading to a mixture of diastereomers. The diastereomeric ratio is influenced by the steric bulk of the C4 quaternary center and the reaction conditions.

Nucleophilic Addition: Organometallic reagents can be added to the protected substrate to form tertiary alcohols at the C5 position. For example, reaction with methylmagnesium bromide would yield the corresponding tertiary alcohol after acidic workup, which also serves to deprotect the aldehyde, regenerating it in the final product.

| Step | Reaction | Reagents | Intermediate/Product | Overall Yield |

|---|---|---|---|---|

| 1 | Aldehyde Protection | Ethylene glycol, p-TsOH, Toluene, Dean-Stark | 2-(3-Ethyl-3-nitro-2-oxopentyl)-1,3-dioxolane | 75% |

| 2 | Ketone Reduction | NaBH₄, MeOH, 0 °C | 2-(2-Hydroxy-3-ethyl-3-nitropentyl)-1,3-dioxolane | |

| 3 | Deprotection | 2M HCl (aq), Acetone, rt | 4-Ethyl-5-hydroxy-4-nitrooctanal |

Derivatization of the Nitro Group

The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle. Its transformations can dramatically alter the electronic and structural properties of the molecule.

Reduction to Amine: The most significant transformation of the nitro group is its reduction to a primary amine, yielding 4-amino-4-ethyl-5-oxooctanal or its derivatives. This can be achieved through various methods. Catalytic hydrogenation (H₂ over catalysts like Pd/C or PtO₂) is effective but can also reduce the carbonyl groups if not carefully controlled. More chemoselective methods include the use of dissolving metal reductions (e.g., Zn or Fe in acetic acid) or reagents like sodium dithionite (B78146) (Na₂S₂O₄), which often leave carbonyls intact.

Reductive Denitration: The nitro group can be completely removed and replaced with a hydrogen atom. This is typically accomplished via radical-mediated denitration using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). This process converts the substrate into 4-ethyl-5-oxooctanal, removing the influence of the nitro group entirely.

Limitations: It is important to note that classical transformations like the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound, are not feasible for this compound. The nitro group is located on a quaternary carbon, which lacks the necessary α-proton for the initial deprotonation step to form a nitronate anion.

| Transformation | Reagents and Conditions | Product | Comment |

|---|---|---|---|

| Reduction to Amine | Zn powder, NH₄Cl (aq), EtOH, reflux | 4-Amino-4-ethyl-5-oxooctanal | Chemoselective for the nitro group. |

| Reduction to Amine | H₂, 10% Pd/C, EtOH | 4-Amino-4-ethyl-1,5-octanediol | Non-selective; reduces all three functional groups. |

| Reductive Denitration | Bu₃SnH, AIBN, Toluene, 80 °C | 4-Ethyl-5-oxooctanal | Removes the nitro functionality completely. |

Selective Functionalization Strategies

The successful synthesis of complex derivatives from this compound hinges on chemoselective control. The inherent reactivity hierarchy of the functional groups (aldehyde > ketone > nitro) can be exploited by carefully choosing reagents and reaction conditions.

The general order of reactivity for reduction is:

Aldehyde: Reduced by mild reagents (NaBH₄).

Ketone: Reduced by stronger reagents or after aldehyde protection.

Nitro Group: Reduction requires specific conditions (catalytic hydrogenation, dissolving metals).

This differential reactivity allows for a predictable, stepwise modification of the molecule. For instance, a one-pot reaction targeting only the aldehyde can be performed, followed by purification and a subsequent reaction targeting a different group. The table below summarizes how different reagents selectively act upon the substrate.

| Reagent System | Aldehyde (C1) | Ketone (C5) | Nitro (C4) |

|---|---|---|---|

| NaBH₄, MeOH, -20 °C | Reacts (→ CH₂OH) | Unreacted | Unreacted |

| 1. Ethylene Glycol, p-TsOH; 2. LiAlH₄ | Protected (→ Acetal) | Reacts (→ CH-OH) | Reacts (→ NH₂) |

| NaClO₂, NaH₂PO₄ | Reacts (→ COOH) | Unreacted | Unreacted |

| Zn, AcOH | Unreacted | Unreacted | Reacts (→ NH₂) |

| H₂ (high pressure), PtO₂ | Reacts (→ CH₂OH) | Reacts (→ CH-OH) | Reacts (→ NH₂) |

Synthesis of Heterocyclic Compounds from this compound

The 1,5-dicarbonyl relationship between the aldehyde and ketone functionalities, combined with the presence of the nitro group (or its amine derivative), makes this compound an excellent precursor for constructing six-membered heterocyclic rings.

Pyridine (B92270) Synthesis: As a 1,5-dicarbonyl compound, it can undergo condensation with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, under oxidizing conditions or via a Hantzsch-type pathway to form a highly substituted pyridine ring. The resulting pyridine would bear ethyl, nitro, and propyl substituents.

Piperidine (B6355638) Synthesis: This is one of the most powerful applications. First, reduction of the nitro group to a primary amine yields 4-amino-4-ethyl-5-oxooctanal. This amino-dicarbonyl intermediate is primed for intramolecular cyclization. Under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C), the amine at C4 can react with the ketone at C5. This intramolecular imine formation followed by reduction leads directly to a highly substituted piperidine ring, specifically 4-ethyl-3-propylpiperidine-4-carbaldehyde. This is a favored pathway due to the thermodynamic stability of the resulting six-membered ring.

Tetrahydropyran (B127337) Synthesis: If the aldehyde at C1 is selectively reduced to a primary alcohol, the resulting molecule is a 5-hydroxy-ketone (4-ethyl-1-hydroxy-4-nitro-5-oxooctane). Under acidic catalysis, the hydroxyl group can attack the ketone carbonyl at C5, forming a cyclic hemiacetal. This establishes a tetrahydropyran ring, which can be a stable product or an intermediate for further elaboration.

| Target Heterocycle | Key Intermediate from Substrate | Reaction Type | Resulting Heterocyclic Product (Core Structure) |

|---|---|---|---|

| Pyridine | This compound (as is) | Condensation / Aromatization | 2-Propyl-4-ethyl-4-nitro-pyridine derivative |

| Piperidine | 4-Amino-4-ethyl-5-oxooctanal | Intramolecular Reductive Amination | 4-Ethyl-3-propylpiperidine-4-carbaldehyde |

| Tetrahydropyran | 4-Ethyl-4-nitro-5-oxooctan-1-ol | Intramolecular Hemiacetalization | 6-Propyl-4-ethyl-4-nitrotetrahydro-2H-pyran-2-ol |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Ethyl 4 Nitro 5 Oxooctanal and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). upatras.grscispace.com This precision allows for the calculation of a unique elemental formula.

For 4-Ethyl-4-nitro-5-oxooctanal (C₁₀H₁₇NO₄), the expected exact mass can be calculated. The molecular ion peak ([M]⁺) may be weak or absent in electron ionization (EI) mass spectra of aliphatic nitro compounds. ulisboa.pt However, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely show a prominent protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. journalcra.com

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

| [C₁₀H₁₇NO₄+H]⁺ | 216.1230 |

| [C₁₀H₁₇NO₄+Na]⁺ | 238.1049 |

| [C₁₀H₁₇NO₄+K]⁺ | 254.0789 |

This is an interactive data table. Click on the headers to sort.

Analysis of the fragmentation patterns in the mass spectrum provides further structural information. For aliphatic aldehydes and ketones, characteristic fragmentation includes α-cleavage (breaking the bond adjacent to the carbonyl group) and the McLafferty rearrangement for compounds with a γ-hydrogen. fiveable.me The nitro group can be lost as NO₂ (46 Da) or HNO₂ (47 Da). rsc.org The combination of accurate mass measurement of the parent ion and the analysis of its fragment ions allows for the confident confirmation of the molecular formula and provides initial evidence for the presence of key functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin splitting patterns. Key expected signals for this compound include:

A highly deshielded singlet or triplet between 9.5-10.0 ppm, characteristic of the aldehydic proton (-CHO). libretexts.orgunl.edu

Multiplets in the 2.2-2.8 ppm region for the methylene (B1212753) protons alpha to the carbonyl and aldehyde groups. libretexts.orgfigshare.com

Complex multiplets for the various methylene and methine protons of the alkyl chain.

A triplet around 0.9 ppm for the terminal methyl group of the propyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, distinct signals would be expected for:

The carbonyl carbon of the ketone, typically in the range of 205-220 ppm. arkat-usa.orgupatras.gr

The carbonyl carbon of the aldehyde, appearing between 190-200 ppm. arkat-usa.orgupatras.gr

The quaternary carbon bearing the nitro and ethyl groups, with its chemical shift influenced by the electron-withdrawing nitro group.

Various signals for the CH, CH₂, and CH₃ carbons of the alkyl chains. arkat-usa.orgupatras.gr

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Based on data for analogous aliphatic ketones, aldehydes, and nitroalkanes)

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 9.8 | 190 - 200 |

| Ketone (C=O) | - | 205 - 220 |

| C-NO₂ (quaternary) | - | 85 - 95 |

| CH₂ adjacent to C=O | 2.4 - 2.8 | 35 - 45 |

| CH₂ adjacent to CHO | 2.3 - 2.7 | 40 - 50 |

| Other Alkyl CH/CH₂/CH₃ | 0.9 - 2.2 | 10 - 40 |

This is an interactive data table. The data is illustrative and based on typical values for the respective functional groups.

2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, mapping out the proton connectivity within the ethyl and propyl side chains and the octanal (B89490) backbone.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of each carbon signal to its attached proton(s).

Solid-State NMR: If the compound is crystalline, solid-state NMR could provide information about the molecular conformation and packing in the solid state, complementing data from X-ray crystallography.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are excellent for identifying the functional groups present in a molecule. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for its key functional groups. libretexts.org

C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹. fiveable.melibretexts.org

C=O Stretch (Aldehyde): A strong, sharp peak around 1725 cm⁻¹. Often, these two carbonyl stretches may overlap, resulting in a broad, intense band.

Aldehydic C-H Stretch: Two weak, but characteristic, bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. fiveable.me The presence of these alongside a carbonyl peak is strong evidence for an aldehyde.

NO₂ Stretch: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group. For aliphatic nitro compounds, these typically appear near 1550 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric). oup.comfiveable.me

C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would complement the IR data, for instance, by providing clear signals for the C-C backbone and potentially resolving the symmetric NO₂ stretch.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity |

| Nitro (-NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | ~1370 | Strong |

| Ketone (C=O) | Stretch | ~1715 | Strong |

| Aldehyde (C=O) | Stretch | ~1725 | Strong |

| Aldehyde (-CHO) | C-H Stretch | ~2720, ~2820 | Weak |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

This is an interactive data table. Frequencies are approximate and based on typical values for aliphatic compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (if applicable)

If this compound or a suitable derivative can be obtained as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern can be mathematically reconstructed into a three-dimensional model of the electron density, from which the precise position of every atom in the molecule can be determined.

For this compound, the key information that could be obtained from X-ray crystallography includes:

Unambiguous Confirmation of Connectivity: It would definitively confirm the bonding arrangement deduced from NMR.

Absolute Stereochemistry: The molecule contains a stereocenter at the C4 position. X-ray analysis of a crystal containing a single enantiomer (achieved through chiral synthesis or resolution) can determine its absolute configuration (R or S).

Molecular Conformation: It would reveal the preferred three-dimensional shape of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. This provides insight into steric interactions and the spatial relationship between the functional groups.

The successful application of X-ray crystallography is contingent on the ability to grow suitable single crystals, which can be a significant challenge.

Theoretical and Computational Chemistry Studies of 4 Ethyl 4 Nitro 5 Oxooctanal

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and physical properties. For a molecule like 4-Ethyl-4-nitro-5-oxooctanal, with its array of functional groups—an aldehyde, a ketone, and a nitro group—these calculations can reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of computational cost and accuracy. researchgate.netdergipark.org.trdtic.milcnr.it A typical DFT calculation, for instance using the B3LYP functional with a 6-31G* basis set, can provide an optimized geometry of the molecule, yielding crucial data on bond lengths, bond angles, and dihedral angles. cnr.itresearchgate.net

These calculations would likely show a significant polarization of the carbonyl groups in the aldehyde and ketone moieties, as well as the nitro group, leading to distinct regions of positive and negative electrostatic potential on the molecular surface. The nitro group, being a strong electron-withdrawing group, would influence the electron density of the adjacent quaternary carbon and the rest of the molecule. core.ac.uk The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also obtainable from these calculations, are key indicators of reactivity. The LUMO is expected to be localized around the electron-deficient carbonyl carbons and the nitro group, indicating their susceptibility to nucleophilic attack. Conversely, the HOMO might be located on the oxygen atoms' lone pairs.

Table 1: Predicted Geometrical Parameters for Key Functional Groups in this compound based on DFT Calculations of Analogous Molecules.

| Parameter | Bond/Angle | Predicted Value | Reference Molecule(s) |

| Bond Lengths (Å) | |||

| C=O (aldehyde) | ~1.21 | Propanal researchgate.net | |

| C=O (ketone) | ~1.22 | 2-Butanone nist.gov | |

| C-N (nitro) | ~1.49 | Nitroethane researchgate.net | |

| N-O (nitro) | ~1.23 | Nitroethane researchgate.net | |

| Bond Angles (°) | |||

| C-C-O (aldehyde) | ~124 | Propanal researchgate.net | |

| C-C-O (ketone) | ~122 | 2-Butanone nist.gov | |

| O-N-O (nitro) | ~125 | Nitroethane | |

| Dihedral Angles (°) | |||

| C-C-N-O | ~90 (gauche) | Nitropropane acs.orgrsc.org |

Note: The values presented are illustrative and based on computational studies of smaller, structurally related molecules. The actual parameters for this compound would be influenced by the interplay of all functional groups.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling allows for the exploration of potential chemical transformations that this compound might undergo. Given its functional groups, several reactions are plausible, including aldol-type condensations and Henry reactions. cnr.itlibretexts.org Computational methods can be used to map the potential energy surface for these reactions, identifying intermediates, transition states, and the associated energy barriers. wikipedia.orgresearchgate.netcomporgchem.com

For instance, an intramolecular aldol (B89426) condensation could occur between the enolizable ketone and the aldehyde. Theoretical modeling of this reaction would involve locating the transition state for the key carbon-carbon bond-forming step. researchgate.netnih.gov The activation energy for this step, which is the energy difference between the reactants and the transition state, would determine the reaction's feasibility under various conditions. researchgate.netnist.gov Computational studies on similar aldol reactions have shown that the presence of a catalyst, such as proline, can significantly lower this activation barrier. nih.govmdpi.comtruman.edu

Similarly, the nitro group can participate in reactions. The alpha-proton to the nitro group is acidic, and its removal would form a nitronate anion, a potent nucleophile. cnr.itnih.gov This nitronate could then participate in intramolecular or intermolecular reactions. Modeling the deprotonation step and the subsequent nucleophilic attack would provide valuable information on the molecule's reactivity.

Table 2: Illustrative Energy Profile for a Hypothetical Intramolecular Aldol Reaction of this compound.

| Species | Description | Relative Free Energy (kJ/mol) |

| Reactant | This compound | 0 |

| Enolate Intermediate | Formed by deprotonation of the ketone | +20 |

| Transition State 1 | C-C bond formation | +100 researchgate.net |

| Alkoxide Intermediate | Product of the aldol addition | -15 |

| Product | Cyclic β-hydroxy keto-aldehyde | -25 |

Note: The energy values are hypothetical and based on typical values for aldol condensations found in the literature. researchgate.netnist.gov The actual energy profile would require specific calculations for this molecule.

Conformer Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound is a highly flexible molecule capable of adopting a multitude of conformations. rsc.org Conformer analysis aims to identify the most stable three-dimensional arrangements of the molecule and to understand the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its conformation.

The potential energy surface (PES) of this molecule would be complex, with numerous local minima corresponding to different stable conformers. wikipedia.orgcomporgchem.comwustl.edunih.gov These conformers would differ in the torsional angles of the carbon backbone and the orientation of the functional groups. Computational methods, such as systematic or stochastic conformational searches, can be employed to explore this landscape. nih.gov

For example, the rotation around the C-C bonds of the octanal (B89490) chain would lead to various staggered and eclipsed conformations. rsc.org The relative energies of these conformers would be determined by a combination of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding possibilities. For instance, conformations where the bulky ethyl and nitro groups are far apart would likely be more stable. nist.govresearchgate.net The relative stability of gauche and anti conformations around the C-C-C-N bond is a known factor in the conformational preference of nitroalkanes. acs.orgrsc.org

Table 3: Representative Relative Energies of Different Conformations for a Flexible Alkane Chain.

| Conformer Type | Description | Relative Energy (kcal/mol) |

| Anti | All-trans arrangement of the carbon backbone | 0.0 |

| Gauche | A single gauche interaction in the backbone | ~0.9 |

| Eclipsed | A single eclipsed interaction | ~3.4 - 5.0 |

Note: These are general energy values for simple alkanes like butane (B89635) and are used for illustrative purposes. The conformational landscape of this compound would be significantly more complex.

Molecular Dynamics Simulations for Conformational Sampling

While conformer analysis provides a static picture of the energy landscape, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. libretexts.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature. acs.orgwustl.edu

An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would reveal how the molecule samples different conformations. libretexts.orgnih.gov The simulation would show the molecule transitioning between different energy minima on the PES, providing insights into its flexibility and the timescales of conformational changes. researchgate.net

These simulations are particularly useful for understanding how the solvent interacts with the molecule and influences its conformational preferences. For example, in an aqueous environment, conformations that expose the polar aldehyde, ketone, and nitro groups to the water while burying the hydrophobic ethyl and alkyl parts might be favored. nih.gov The results of MD simulations can be used to calculate various properties, such as average conformations, radial distribution functions of solvent molecules around specific functional groups, and the free energy landscape of conformational changes. nist.govnih.gov

Table 4: Common Parameters in a Molecular Dynamics Simulation Setup.

| Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM, AMBER, OPLS | Defines the potential energy function of the system acs.orgrsc.org |

| Solvent Model | TIP3P, SPC/E | Represents the water molecules in the simulation |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to observe molecular motion |

| Time Step | 1-2 femtoseconds | Integration time step for solving equations of motion |

Applications of 4 Ethyl 4 Nitro 5 Oxooctanal in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Synthesis

Nitroalkanes have long been recognized as powerful intermediates in the total synthesis of natural products. frontiersin.org Their utility stems from the nitro group's strong electron-withdrawing nature, which facilitates carbon-carbon bond formation, and its capacity to be converted into a wide array of other functional groups, such as amines and carbonyls. nih.govscispace.com 4-Ethyl-4-nitro-5-oxooctanal embodies this versatility, offering multiple handles for strategic bond constructions.

The aldehyde functionality can participate in classic C-C bond-forming reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions to extend the carbon chain. The adjacent ketone provides another site for nucleophilic attack or enolate formation. The true synthetic power, however, often lies in the transformations involving the nitro group.

The subsequent conversion of the nitro group, most commonly via reduction to an amine or a Nef reaction to a carbonyl, unlocks pathways to complex nitrogen-containing heterocycles or polycarbonyl compounds that are common motifs in natural products. arkat-usa.orgalfa-chemistry.com For instance, the reductive cyclization of γ-nitro carbonyl compounds is a well-established method for synthesizing pyrrolidine (B122466) and piperidine (B6355638) rings, which are core structures in numerous alkaloids. csic.esbeilstein-journals.org

Table 1: Potential Transformations of this compound in Natural Product Synthesis

| Reaction Type | Reactant/Conditions | Resulting Intermediate | Potential Natural Product Class |

| Reductive Amination/Cyclization | H₂, Pd/C | Substituted Pyrrolidine/Piperidine | Alkaloids |

| Nef Reaction | Strong Acid (e.g., H₂SO₄) | 1,5-Dicarbonyl Compound | Prostaglandins, Terpenoids |

| Aldol Condensation | Base or Acid | α,β-Unsaturated Aldehyde | Polyketides |

| Wittig Reaction | Phosphorus Ylide | Alkenyl Ketone | Pheromones, Macrolides |

Utility in the Construction of Pharmaceutical Building Blocks

The synthesis of active pharmaceutical ingredients (APIs) often relies on the efficient construction of molecules with specific stereochemistry and functional group arrays. Nitro compounds are considered indispensable building blocks for creating pharmaceutically relevant molecules. frontiersin.orgnih.gov The reduction of nitro groups to primary amines is a cornerstone transformation, providing access to a vast chemical space of bioactive amines and their derivatives, which are in high demand by the pharmaceutical industry. nih.govsrce.hr

This compound serves as a precursor to chiral amino alcohols and diamines, which are privileged structures in medicinal chemistry. The nitro-Mannich (or aza-Henry) reaction, which forms β-nitroamines, is a powerful tool for synthesizing vicinal diamines, a motif present in numerous APIs. frontiersin.org A molecule like this compound can be envisioned as a product of a Michael addition, and its subsequent transformations are key. For example, reduction of the nitro group and the ketone, followed by reductive amination of the aldehyde, could lead to complex amino alcohol structures.

Furthermore, the reductive cyclization of γ-nitro carbonyl compounds is a direct route to substituted pyrrolidines, which are core components of many drugs, including statins and various enzyme inhibitors. csic.es The ability to perform these transformations diastereoselectively, often guided by the existing stereocenter (if the starting materials are chiral), is a significant advantage in pharmaceutical synthesis.

Table 2: Pharmaceutical Scaffolds Derivable from this compound

| Transformation | Resulting Scaffold | Therapeutic Relevance |

| Reductive Cyclization | Substituted 5-ethyl-5-propyl-pyrrolidin-2-ol | Precursor to Pyrrolidine Alkaloids, Enzyme Inhibitors |

| Reduction of Nitro/Ketone | 1,2-Amino Alcohol | Chiral Ligands, Antihypertensives, Antivirals |

| Nef Reaction & Cyclization | Cyclopentenone Derivative | Prostaglandin Analogs, Anti-inflammatory Agents |

Contribution to the Synthesis of Agrochemicals and Specialty Chemicals

The utility of nitroalkanes extends to the agrochemical industry, where they serve as key intermediates for the synthesis of pesticides, herbicides, and insecticides. advancionsciences.comdatavagyanik.com The reactivity of the nitro group allows for the construction of complex molecules with high biological activity, often through cost-effective synthetic routes. advancionsciences.com For instance, certain nitroalkane derivatives have been explored for their insecticidal properties, structurally related to DDT. acs.org

The functional group array in this compound allows for the synthesis of highly substituted alkanes and alkenes, which can be tailored to exhibit specific biological activities. advancionsciences.com The aldehyde can be converted into an oxime, which can then be further functionalized. The reduction of the nitro group to an amine opens up possibilities for creating a variety of N-containing compounds, including amides and sulfonamides, which are common classes of agrochemicals. The versatility of nitroalkane chemistry allows for the efficient creation of complex molecules, which can help in reducing reaction steps and optimizing synthesis costs for active ingredients in agriculture. advancionsciences.com

Precursor for the Synthesis of Specific Ring Systems (e.g., 1,5-dicarbonyl compounds)

One of the most powerful applications of γ-nitro carbonyl compounds like this compound is their role as precursors to specific ring systems.

1,5-Dicarbonyl Compounds: The Nef reaction converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone under acidic conditions. alfa-chemistry.com Applying the Nef reaction to this compound would transform the nitro group into a carbonyl, yielding a 1,5-dicarbonyl compound (4-ethyl-4,5-dioxooctanal). Such 1,5-dicarbonyls are highly valuable intermediates, particularly for the synthesis of six-membered rings, such as cyclohexenones, via intramolecular aldol condensation. arkat-usa.orgquimicaorganica.org These cyclohexenone structures are foundational in the synthesis of steroids and terpenoids.

Five-Membered Nitrogen Heterocycles: The reductive cyclization of γ-nitrocarbonyl compounds is a versatile and widely used method for preparing five-membered nitrogen heterocycles. csic.es Depending on the reducing agent and reaction conditions, this compound can be selectively converted into various substituted pyrrolidine derivatives.

Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): This method typically leads to the reduction of both the nitro group and the carbonyls, followed by intramolecular reductive amination. This cascade reaction can produce substituted pyrrolidines. For example, hydrogenation over a palladium catalyst can lead to the formation of bicyclic systems containing fused pyrrolidine units. frontiersin.org

Reduction with other reagents (e.g., Zn/acid, SnCl₂): These systems can offer different selectivities. For instance, partial reduction might lead to a hydroxylamine, which can then cyclize to form a cyclic nitrone or a 1-hydroxypyrrolidine (B1617675) derivative. csic.es

These transformations provide access to heavily decorated pyrrolidine rings, which are not only prevalent in pharmaceuticals but also serve as important chiral ligands and catalysts in asymmetric synthesis. The decarboxylative annulation of γ-nitroaldehydes with amino acids like proline is another modern approach to constructing indolizidine and quinolizidine (B1214090) ring systems, further highlighting the synthetic potential of this class of compounds. acs.org

Table 3: Ring Systems Synthesized from this compound

| Reaction Type | Key Reagents | Resulting Ring System |

| Nef Reaction | H₂SO₄, H₂O | 1,5-Dicarbonyl (acyclic) |

| Intramolecular Aldol (post-Nef) | Base or Acid | Substituted Cyclohexenone |

| Reductive Cyclization | H₂, Raney Ni or Pd/C | Substituted Pyrrolidine |

| Partial Reduction/Cyclization | Zn, Acetic Acid | Cyclic Nitrone |

Future Research Directions and Emerging Trends for 4 Ethyl 4 Nitro 5 Oxooctanal Chemistry

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of 4-Ethyl-4-nitro-5-oxooctanal is dictated by its three primary functional groups. Future research will likely focus on the development of novel catalytic systems that can selectively transform one functional group in the presence of the others.

One promising area is the use of asymmetric organocatalysis . Chiral amines, for instance, could be employed to activate the aldehyde or ketone for enantioselective additions, aldol (B89426) reactions, or Mannich reactions. This would allow for the synthesis of complex, stereochemically defined molecules from the parent compound.

Photoredox catalysis offers another avenue for novel transformations. The nitro group could potentially be reduced under mild, light-mediated conditions, or the carbonyl groups could be involved in radical-based C-C bond formations. The development of new photocatalysts with tailored redox potentials will be crucial for achieving high selectivity in these transformations.

Biocatalysis , using enzymes such as oxidoreductases or transaminases, could provide highly selective methods for the transformation of this compound. Enzymes often operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, which would be highly advantageous for a multifunctional molecule like this.

A comparison of potential catalytic systems for the selective transformation of the aldehyde functionality in this compound is presented in the table below.

| Catalytic System | Transformation | Potential Advantages | Challenges |

| Chiral Amines (Organocatalysis) | Asymmetric Aldol Addition | High enantioselectivity, metal-free, mild conditions | Catalyst loading, substrate scope |

| Photoredox Catalysis (e.g., Ru(bpy)3Cl2) | Reductive Coupling | Mild conditions, novel reactivity | Selectivity between aldehyde and ketone |

| Biocatalysis (e.g., Alcohol Dehydrogenase) | Selective Reduction to Alcohol | High stereoselectivity, environmentally benign | Enzyme stability and availability |

| Transition Metal Catalysis (e.g., Rhodium complexes) | Asymmetric Addition | High turnover numbers, broad substrate scope | Metal contamination, ligand synthesis |

Investigation of Biological Activities of its Derivatives

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. nih.govresearchgate.net The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group within cells, which can lead to the formation of reactive nitrogen species that are toxic to microorganisms and cancer cells. researchgate.netmdpi.com

Future research should focus on the synthesis of a library of derivatives of this compound and the evaluation of their biological activities. For example, the aldehyde and ketone functionalities could be used as handles to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Derivatives could be tested for their activity against a panel of bacterial and fungal strains, as well as against various cancer cell lines. The position of the nitro group in chalcones, for instance, has been shown to play an important role in their anti-inflammatory and vasorelaxant activities. mdpi.com A similar investigation into the derivatives of this compound could reveal compounds with potent and selective biological effects.

The following table summarizes the known biological activities of various classes of nitro compounds, suggesting potential avenues for the investigation of derivatives of this compound.

| Class of Nitro Compound | Example | Biological Activity |

| Nitroimidazoles | Metronidazole | Antibacterial, Antiprotozoal researchgate.net |

| Nitrofurans | Nitrofurantoin | Antibacterial nih.gov |

| Nitroaromatics | Chloramphenicol | Antibiotic nih.gov |

| Nitrated Chalcones | (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | Anti-inflammatory, Vasorelaxant mdpi.com |

Development of Flow Chemistry Approaches for its Synthesis and Reactions

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch synthesis, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.govnih.gov The synthesis of nitro compounds can be hazardous, and the use of flow chemistry can significantly improve the safety of these processes.

Future research should explore the development of a continuous flow process for the synthesis of this compound. This would likely involve the in-situ generation of a nitrating agent and its immediate reaction with a suitable precursor in a microreactor. This approach would minimize the accumulation of hazardous intermediates and allow for safe and scalable production.

Furthermore, flow chemistry can be used to perform selective transformations of this compound. For example, a multi-step flow process could be designed where the compound is sequentially passed through different reactors containing immobilized catalysts or reagents, allowing for the synthesis of complex derivatives in a single, continuous operation.

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous materials | Improved safety due to small reaction volumes and better heat transfer |

| Scalability | Difficult to scale up exothermic reactions | Readily scalable by running the process for a longer time |

| Reproducibility | Can be variable | High reproducibility due to precise control over reaction parameters |

| Process Control | Limited | Precise control over temperature, pressure, and reaction time |

Machine Learning and AI in Predicting Reactivity and Optimizing Synthesis

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research. princeton.eduresearchgate.net These technologies can be used to predict the outcome of chemical reactions, optimize reaction conditions, and even design new synthetic routes.

For a complex molecule like this compound, ML models could be trained on a dataset of related reactions to predict its reactivity towards a variety of reagents. This would allow researchers to identify the most promising reaction conditions for a desired transformation without the need for extensive experimental screening.

AI algorithms could also be used to design an optimal synthetic route to this compound. By analyzing a vast database of known chemical reactions, these algorithms can propose novel and efficient synthetic pathways that may not be obvious to a human chemist. The use of regression-based ML to predict reaction yields has shown promise in navigating the adoption of synthetic methodology. princeton.edu

| Application of ML/AI | Description | Potential Impact on this compound Chemistry |

| Reaction Outcome Prediction | Training ML models to predict the products and yields of reactions. | Faster identification of successful reaction conditions for transformations. |

| Synthesis Route Optimization | Using AI to design the most efficient synthetic pathway to a target molecule. | Discovery of novel and more sustainable routes to the compound. |

| Solvent Prediction | Data-driven models for recommending optimal and sustainable solvents. chemrxiv.org | Greener and more efficient synthesis and reactions. |

| Reactivity Prediction | Predicting the reactivity of different functional groups within the molecule. | Enabling selective transformations of the aldehyde, ketone, or nitro group. |

Design of Analogues with Enhanced Reactivity or Selectivity

The design and synthesis of analogues of this compound with enhanced reactivity or selectivity is a key area for future research. By systematically modifying the structure of the molecule, it may be possible to fine-tune its properties for specific applications.

For example, the introduction of electron-withdrawing or electron-donating groups in the vicinity of the nitro, aldehyde, or ketone functionalities could significantly alter their reactivity. The steric environment around these groups could also be modified to improve the selectivity of certain reactions.

If derivatives of this compound are found to have interesting biological activities, the design of analogues could be guided by the principles of medicinal chemistry. The goal would be to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

| Structural Modification | Potential Effect on Reactivity/Selectivity | Example of Analogue |

| Introduction of bulky substituents near the aldehyde | Increased selectivity for reactions at the ketone | 4-Ethyl-4-nitro-2,2-dimethyl-5-oxooctanal |

| Replacement of the ethyl group with a phenyl group | Altered electronic properties and potential for new interactions | 4-Nitro-4-phenyl-5-oxooctanal |

| Conversion of the aldehyde to an ester | Reduced reactivity of the C1 position, allowing for selective reactions elsewhere | Methyl 4-ethyl-4-nitro-5-oxooctanoate |

| Introduction of a fluorine atom at the C6 position | Altered acidity of the alpha-protons and potential for new biological activity | 4-Ethyl-6-fluoro-4-nitro-5-oxooctanal |

Q & A

Q. What are the recommended synthetic routes for 4-Ethyl-4-nitro-5-oxooctanal, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves nitro-aldol condensation or Michael addition reactions. Key parameters include temperature control (e.g., maintaining 0–5°C during nitration to prevent side reactions) and solvent selection (e.g., anhydrous THF or DCM to avoid hydrolysis). Optimization requires iterative adjustments of stoichiometry (e.g., 1.2–1.5 equivalents of nitroalkane) and monitoring via TLC or HPLC . For reproducibility, document precise reagent grades (e.g., Sigma-Aldrich ≥99% purity) and equipment specifications (e.g., Schlenk line for inert conditions) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare H and C spectra with reference data (e.g., SciFinder or Reaxys) to confirm functional groups (e.g., nitro, aldehyde) .

- HPLC/GC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted starting materials) .

- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .

- Melting Point : Compare observed values with literature data (±2°C tolerance) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to minimize inhalation risks .

- Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Emergency Response : Follow GHS guidelines for eye/skin exposure (e.g., 15-minute flushing with water) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

- Methodological Answer :

- Triplicate Analysis : Repeat NMR/IR under standardized conditions (e.g., 400 MHz instrument, CDCl solvent) to rule out instrumentation errors .

- Isotopic Labeling : Use N-labeled nitro precursors to confirm peak assignments in complex spectra .

- Computational Validation : Compare experimental IR stretches (e.g., 1720 cm for aldehyde) with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) .

- Contradiction Analysis : Cross-reference discrepancies with peer-reviewed studies (e.g., PubChem or NIST data) to identify batch-specific anomalies .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound?

- Methodological Answer :